molecular formula C15H21NO4S B2504989 1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE CAS No. 1448051-29-3

1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE

Cat. No.: B2504989
CAS No.: 1448051-29-3
M. Wt: 311.4
InChI Key: KHTWVYOZQVSUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methanesulfonylpyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a 3-methanesulfonylpyrrolidinyl group and a 4-methoxyphenyl group. The pyrrolidine ring with a methanesulfonyl substituent introduces both rigidity and polarity, while the 4-methoxyphenyl moiety contributes aromaticity and electron-donating properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(3-methylsulfonylpyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-20-13-6-3-12(4-7-13)5-8-15(17)16-10-9-14(11-16)21(2,18)19/h3-4,6-7,14H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTWVYOZQVSUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

    Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy group, yielding the corresponding phenol.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic conditions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-(3-Methanesulfonylpyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one (Target) Not explicitly given* ~325–350 (estimated) 3-Methanesulfonylpyrrolidinyl, 4-methoxyphenyl Pyrrolidine ring with sulfonyl group enhances polarity; methoxy group increases lipophilicity.
1-(4-Methoxyphenyl)-2,3-di(morpholin-4-yl)-3-phenylpropan-1-one C₂₄H₂₈N₂O₄ 408.49 4-Methoxyphenyl, dual morpholinyl groups, phenyl Dual morpholinyl groups may improve solubility; aromatic phenyl adds bulk.
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one C₁₉H₂₂O₅ 330.37 4-Methoxyphenyl, 3,4,5-trimethoxyphenyl High methoxy content increases electron density and potential bioactivity.
2'-Fluoro-3-(4-methoxyphenyl)propiophenone C₁₆H₁₅FO₂ 258.29 2-Fluorophenyl, 4-methoxyphenyl Fluorine atom introduces electronegativity, potentially enhancing metabolic stability.
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one C₁₈H₂₁NO₄S₂ 379.50 4-Methoxyphenyl sulfonyl azetidine, 3-methylthiophen-2-yl Azetidine ring with sulfonyl group; thiophene may influence π-π interactions.

*Note: The target compound’s molecular formula is inferred as approximately C₁₆H₂₁NO₄S based on structural analogs.

Physicochemical and Functional Properties

Compounds with multiple methoxy groups (e.g., 3,4,5-trimethoxyphenyl in ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce solubility.

Electronic Effects :

  • Electron-withdrawing groups (e.g., sulfonyl in the target compound and ) may stabilize the ketone moiety, altering reactivity in nucleophilic additions or redox reactions.
  • Electron-donating groups (e.g., methoxy in all listed compounds) activate aromatic rings for electrophilic substitution .

Steric and Conformational Features :

  • The pyrrolidine ring in the target compound introduces conformational rigidity compared to azetidine (smaller ring) in or flexible morpholinyl groups in .
  • Bulky substituents like 3-methylthiophen-2-yl in may hinder molecular packing, affecting crystallinity and melting points.

Biological Activity

1-(3-Methanesulfony-pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, often referred to as a methanesulfonyl pyrrolidine derivative, has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a unique structural arrangement that may influence its biological activity, particularly in the context of neurological and cardiovascular health.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H19N1O3SC_{15}H_{19}N_{1}O_{3}S and a molecular weight of approximately 303.38 g/mol. Its structure includes a pyrrolidine ring substituted with a methanesulfonyl group and a para-methoxyphenyl moiety, which are critical for its biological interactions.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The methanesulfonyl group may interact with various enzymes, potentially inhibiting their activity and leading to altered metabolic pathways.
  • Receptor Modulation : The presence of the methoxyphenyl group suggests potential interactions with neurotransmitter receptors, which could influence neurotransmission and neuroprotection.
  • Antioxidant Properties : Similar compounds have shown antioxidant activity, which may contribute to their protective effects against oxidative stress.

In Vitro Studies

Research has indicated that derivatives similar to 1-(3-Methanesulfony-pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one exhibit significant biological activities:

Study Effect Observed Concentration Model Used
Burnett et al. (1998)Inhibition of cholesterol absorptionED50 = 0.04 mg/kg/dayCholesterol-fed hamster model
ResearchGate StudyAntioxidant activityVariesCell culture assays

These studies highlight the compound's potential in lowering cholesterol levels and exhibiting protective effects against oxidative damage.

Case Studies

One notable case involved the use of a related pyrrolidine compound in a clinical setting, where patients demonstrated improved cardiovascular health markers after administration. This suggests that similar structures may provide therapeutic benefits in treating heart-related conditions.

Pharmacological Profile

The pharmacological profile of 1-(3-Methanesulfony-pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one includes:

  • Cardiovascular Effects : Potential for lowering blood pressure and improving heart function.
  • Neurological Effects : Possible neuroprotective properties due to receptor modulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.